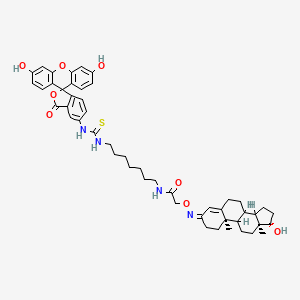

Testosterone-dah-fluorescein

描述

Contextualization of Steroid Hormone Receptor Research

The advent of molecular biology techniques revolutionized the field, leading to the cloning of the first steroid hormone receptor, the glucocorticoid receptor (GR), in 1985. physiology.org This was quickly followed by the cloning of receptors for estrogen (ER), progesterone (B1679170) (PR), and androgen (AR). physiology.org This era of discovery revealed that steroid hormone receptors belong to a large superfamily of ligand-activated transcription factors. researchgate.net These receptors typically reside in the cytoplasm and, upon binding to their specific hormone, translocate to the nucleus to regulate gene transcription. wikipedia.org

Early methods for studying receptor-ligand interactions included Scatchard analysis and binding displacement curves. While foundational, these techniques provided limited insight into the dynamic processes occurring within a living cell. The need for tools that could visualize these events in real-time spurred the development of novel approaches.

The Role of Fluorescent Ligands in Molecular and Cellular Biology Investigations

Fluorescent ligands are molecules where a fluorescent dye, or fluorophore, is chemically linked to a compound that binds to a specific biological target, such as a receptor. nih.gov These probes have become indispensable tools in molecular and cellular biology, offering a safer and often more versatile alternative to traditional methods like radiolabeling. researchgate.net

The power of fluorescent ligands lies in their ability to provide visual confirmation of receptor binding and to enable the study of receptor localization and kinetics in living cells. promegaconnections.com By carefully selecting fluorophores with distinct spectral properties, researchers can perform multi-label experiments to study the co-localization and interaction of different molecules. nih.gov Techniques like Förster resonance energy transfer (FRET) and bimolecular fluorescence complementation (BiFC) utilize fluorescent probes to visualize protein-protein interactions, such as receptor dimerization. nih.gov

Fluorescently-tagged steroid hormones, for instance, allow for the specific and visual discrimination of different ligands binding to their receptors. nih.gov This has proven effective in identifying new drugs that target steroid hormone receptors and in screening for endocrine-disrupting chemicals. bmbreports.org The applications of fluorescent ligands are broad and include:

Fluorescent Microscopy: To localize receptor distribution in tissues and single cells.

Live-Cell Imaging: To observe the dynamics of receptor kinetics over time. thermofisher.com

High-Content Screening: For automated analysis of cellular events.

Flow Cytometry: For direct measurement of ligand binding in cell populations.

Genesis and Purpose of Testosterone-DAH-Fluorescein as a Research Tool

This compound is a specific example of a fluorescently labeled steroid. Its development was driven by the need for a tool to study the androgen receptor (AR). The androgen receptor is a protein that is activated by binding to androgenic hormones like testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). wikipedia.orgmdpi.com This activation is crucial for the development of male reproductive tissues and secondary sexual characteristics. wikipedia.orgwikipedia.org

The creation of fluorescent testosterone derivatives involved chemically linking a fluorophore, in this case, fluorescein (B123965), to the testosterone molecule. To overcome potential steric hindrance from the bulky fluorophore that might interfere with receptor binding, a hydrocarbon "bridge" or linker is often introduced between the steroid and the dye. nih.gov In this compound, "DAH" refers to a diaminoheptane linker. The synthesis of such derivatives aimed to produce immunoreactive products that could be used in various assays. nih.gov

One of the key applications for such fluorescent androgens is in the histochemical detection of androgen receptors, particularly in tissues like the prostate. sci-hub.se For example, Testosterone-BSA-FITC, a similar fluorescent testosterone analog, has been used to detect membrane-bound testosterone receptors. researchgate.net The binding of this fluorescent probe to cells could be blocked by unlabeled testosterone, demonstrating its specificity. researchgate.net

The development of fluorescent indicators like this compound allows for the visualization of androgen receptor ligand activities in single living cells, providing a powerful tool for understanding the molecular mechanisms of androgen action and for screening potential therapeutic compounds. nih.gov

Detailed Research Findings

The utility of fluorescent steroid probes is underscored by specific research findings. For instance, studies using fluorescently labeled dexamethasone, a synthetic glucocorticoid, have shown its high affinity for the glucocorticoid receptor and its ability to induce gene expression. thermofisher.com In the context of androgens, fluorescence polarization assays have been developed to measure the binding affinities of different ligands to the androgen receptor.

Table 1: Binding Affinities of Androgen Receptor (AR) Ligands This table is interactive. You can sort and filter the data.

| Ligand | Receptor | Binding Affinity (Kd) | Research Focus |

|---|---|---|---|

| DHT | Wild-Type AR LBD | High | Potency in activating AR |

| Testosterone | Wild-Type AR LBD | Moderate | Comparison with DHT activity |

| AR FXXLF peptide | WT AR LBD-DHT | ~2-fold higher than with T | Intramolecular N/C interaction |

Data derived from studies on ligand-binding domain interactions. nih.gov

Research has also focused on developing high-affinity fluorescent probes for imaging the androgen receptor in the context of diseases like prostate cancer. chemrxiv.orgchemrxiv.org Novel fluorescent inhibitors (ARi-FL) have been created that bind selectively to the androgen receptor with high affinity (around 13 nM), allowing for noninvasive imaging and quantification of AR levels in preclinical models. chemrxiv.orgchemrxiv.org These tools are valuable for studying tumor progression and the efficacy of new treatments. chemrxiv.org

属性

CAS 编号 |

75585-82-9 |

|---|---|

分子式 |

C49H58N4O8S |

分子量 |

863.1 g/mol |

IUPAC 名称 |

N-[7-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]heptyl]-2-[(Z)-[(10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetamide |

InChI |

InChI=1S/C49H58N4O8S/c1-47-20-18-31(24-29(47)8-12-34-36-16-17-43(56)48(36,2)21-19-37(34)47)53-59-28-44(57)50-22-6-4-3-5-7-23-51-46(62)52-30-9-13-38-35(25-30)45(58)61-49(38)39-14-10-32(54)26-41(39)60-42-27-33(55)11-15-40(42)49/h9-11,13-15,24-27,34,36-37,43,54-56H,3-8,12,16-23,28H2,1-2H3,(H,50,57)(H2,51,52,62)/b53-31-/t34?,36?,37?,43-,47-,48-/m0/s1 |

InChI 键 |

PPPVAPQNXWHRIY-KCOCSCPXSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)NCCCCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)CCC34C |

手性 SMILES |

C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N\OCC(=O)NCCCCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)/CC[C@]34C |

规范 SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)NCCCCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)CCC34C |

同义词 |

17-beta-hydroxy-4-androsten-3-one 3-O-(3',6'-dihydroxyfluoran-5-ylthioureidoheptylcarbamoylmethyl)oxime testosterone-DAH-fluorescein |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies of Testosterone Dah Fluorescein

Design Principles for Fluorescent Steroid Conjugates

The rational design of fluorescent steroid probes is critical to ensure that the resulting molecule retains the biological activity of the steroid while providing a robust and detectable fluorescent signal. This involves the careful selection of both the fluorescent tag and the linking molecule. The primary goal is to create a conjugate where the fluorophore does not sterically hinder the steroid's interaction with its biological targets, such as receptors or enzymes. aip.orgrsc.orgnih.gov

Strategic Selection of Fluorescent Tags for Steroid Probes

The choice of a fluorophore is governed by its photophysical properties. caymanchem.com Fluorescein (B123965) and its derivatives, like fluorescein isothiocyanate (FITC), are among the most common choices for creating fluorescent bioconjugates. thermofisher.comtdblabs.se This preference is due to several advantageous characteristics.

Key Properties of Fluorescein as a Fluorescent Tag:

High Molar Absorptivity: Fluorescein can efficiently absorb excitation light. thermofisher.com

Excellent Quantum Yield: It effectively converts absorbed light into emitted fluorescent light, resulting in a bright signal. caymanchem.comthermofisher.com Under optimal conditions, its quantum yield can be as high as 0.75. caymanchem.com

Good Water-Solubility: This property is beneficial for applications in aqueous biological systems. thermofisher.com

Well-Defined Spectral Properties: Fluorescein has a peak excitation at approximately 495 nm and a peak emission around 520 nm, making it compatible with common fluorescence microscopy and flow cytometry equipment. wikipedia.org

Despite these strengths, fluorescein's fluorescence is pH-sensitive, decreasing in acidic environments, and it is susceptible to photobleaching (fading upon prolonged light exposure). caymanchem.comthermofisher.comwikipedia.org However, for many applications, its benefits outweigh these limitations, and it remains a widely used tag for labeling biomolecules. tdblabs.seacs.org

Linker Chemistry Considerations in Steroid-Fluorophore Conjugation (e.g., Diaminohexane)

Attaching a bulky molecule like fluorescein directly to a steroid can significantly impair the steroid's ability to bind to its target proteins. To overcome this, a linker or "spacer arm" is introduced between the steroid and the fluorophore. The linker's role is to distance the fluorophore from the biologically active sites of the steroid, thereby minimizing steric hindrance. aip.orgunipd.it

The length and chemical nature of the linker are critical design considerations. Research has shown that hydrocarbon "bridges" of varying lengths can be used to optimize the conjugate's performance. Diaminohexane (DAH), a six-carbon chain with amino groups at both ends, is an example of such a linker. The selection of a specific linker length, such as the six carbons of DAH or the seven carbons of a diaminoheptane spacer, is often based on empirical evidence to find the optimal balance between maintaining the steroid's biological activity and preserving the fluorophore's spectral properties. The linker provides the necessary distance and flexibility for both moieties of the conjugate to function as intended.

Chemical Synthesis Pathways for Testosterone-DAH-Fluorescein

The synthesis of this compound is a multi-step process that involves the functionalization of the testosterone (B1683101) molecule to create an attachment point, followed by the conjugation of the linker and the fluorescein dye.

Precursor Synthesis and Functionalization

The testosterone molecule itself lacks a convenient functional group for direct conjugation that wouldn't compromise its key structural features for biological recognition. Therefore, the first step is to chemically modify the testosterone backbone. A common strategy involves modifying the ketone group at the C-3 position of the steroid's A-ring.

This is often achieved by reacting testosterone with a derivative of hydroxylamine, such as carboxymethoxylamine, to form an oxime. This creates a testosterone 3-(O-carboxymethyl)oxime intermediate. This intermediate introduces a carboxylic acid group, which can then be activated and reacted with one of the amino groups of the diaminohexane linker. The other amino group at the opposite end of the DAH linker remains free for the subsequent conjugation step. A key precursor in a similar synthesis is identified as 17β-hydroxy-4-androsten-3-one 3-(O-(N-(7'-amino)heptyl)carbamoylmethyl)oxime, highlighting the strategy of creating a terminal amine on the steroid-linker construct.

Table 1: Key Precursors in this compound Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| Testosterone | The foundational steroid molecule. |

| Carboxymethoxylamine hemihydrochloride | Reagent used to functionalize the C-3 ketone of testosterone to form an oxime. |

| Testosterone 3-(O-carboxymethyl)oxime | An intermediate with a reactive carboxyl group for linker attachment. |

| 1,6-Diaminohexane (DAH) | The linker molecule that connects testosterone to fluorescein. |

| Testosterone-3-oxime-linker-amine | The functionalized testosterone-linker construct ready for conjugation with the fluorophore. |

Conjugation Reactions of Testosterone Derivatives with Fluorescein Moieties

The final step in the synthesis is the covalent attachment of the fluorescein dye to the functionalized testosterone-linker construct. The most common method for this is the reaction between the free terminal amino group on the DAH linker and an amine-reactive derivative of fluorescein, such as fluorescein isothiocyanate (FITC). caymanchem.comwikipedia.org

The isothiocyanate group (-N=C=S) of FITC reacts efficiently with the primary amine of the linker to form a stable thiourea (B124793) linkage (-NH-C(S)-NH-). tdblabs.se This reaction is typically carried out under controlled pH conditions to ensure the amine group is deprotonated and nucleophilic. The resulting product is this compound, where the steroid and fluorophore are separated by the flexible hexane (B92381) chain.

Table 2: Overview of the Synthetic Reaction Steps

| Step | Reactants | Key Reaction | Product |

|---|---|---|---|

| 1. Functionalization | Testosterone, Carboxymethoxylamine | Oxime formation at C-3 position | Testosterone 3-(O-carboxymethyl)oxime |

| 2. Linker Attachment | Testosterone 3-(O-carboxymethyl)oxime, 1,6-Diaminohexane | Amide bond formation | Testosterone-DAH intermediate with a terminal amine |

| 3. Fluorophore Conjugation | Testosterone-DAH intermediate, Fluorescein isothiocyanate (FITC) | Thiourea bond formation | this compound |

Purification and Analytical Assessment of Synthesized Probes

Following the conjugation reaction, the reaction mixture contains the desired product, unreacted starting materials, and potential side products. Therefore, a robust purification and analytical assessment process is essential to isolate and validate the final this compound probe.

Chromatographic techniques are central to the purification process. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful method for separating the fluorescent conjugate from its precursors and impurities. researchgate.netnih.govencyclopedia.pubencyclopedia.pub The separation is based on the differential partitioning of the components between a nonpolar stationary phase (like a C18 column) and a polar mobile phase. researchgate.netnih.gov Thin-Layer Chromatography (TLC) can also be used to monitor the progress of the reaction and for initial purity assessments.

Once purified, the identity and integrity of the conjugate are confirmed using various analytical methods.

Table 3: Analytical Techniques for Probe Assessment

| Technique | Purpose | Findings |

|---|---|---|

| UV-Visible Spectroscopy | To confirm the presence of both the steroid and fluorescein moieties by identifying their characteristic absorption peaks. Fluorescein has a major absorption peak around 494 nm. wikipedia.org | The spectrum of the conjugate should show absorption features of both testosterone and fluorescein. |

| Fluorescence Spectroscopy | To characterize the emission properties of the conjugate and confirm that the fluorescein remains fluorescent. nih.gov | Measures the emission maximum (typically ~520 nm for fluorescein) and quantum yield of the probe. wikipedia.org |

| Mass Spectrometry (MS) | To confirm the molecular weight of the final conjugate, verifying that all components have been successfully linked. nih.gov | The measured mass should correspond to the calculated molecular weight of this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural confirmation of the final product, showing the covalent linkages between the steroid, linker, and fluorophore. nih.gov | 1H and 13C NMR spectra can verify the structure of the linker and its attachment points. |

| Immunoassay | To assess whether the testosterone portion of the conjugate can still be recognized by anti-testosterone antibodies, indicating retained biological relevance. | The conjugate should demonstrate immunoreactivity with specific antibodies. |

Through this combination of purification and rigorous analytical assessment, the quality and reliability of the synthesized this compound probe can be ensured for its intended use in biological applications.

Chromatographic Techniques for Conjugate Isolation

The isolation and purification of the synthesized this compound conjugate from the reaction mixture are critical to remove unreacted starting materials, by-products, and other impurities. Chromatographic techniques are essential for achieving the high purity required for research applications.

Thin-Layer Chromatography (TLC): TLC is frequently employed as a rapid, qualitative method to monitor the progress of the conjugation reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the formation of the fluorescent conjugate can be visualized under UV light. The distinct retention factors (Rf) of the starting materials (testosterone derivative and FITC) versus the significantly larger, more complex product allow for an effective assessment of reaction completion. It can also serve as a preliminary method for determining optimal solvent systems for column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): For preparative scale purification and to achieve high purity levels (often >95%), reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity. The nonpolar steroid nucleus of the conjugate interacts with the nonpolar stationary phase (such as a C18 column), while the polar fluorescein moiety and the linker influence its retention time. A gradient elution, typically with a mixture of water and an organic solvent like acetonitrile, is used to effectively separate the highly fluorescent conjugate from the less hydrophobic unreacted FITC and the more hydrophobic unreacted testosterone derivative. nih.gov

| Technique | Stationary Phase | Mobile Phase Principle | Application |

| Thin-Layer Chromatography (TLC) | Silica Gel or Alumina | Varies (e.g., Chloroform/Methanol mixtures) | Reaction monitoring, qualitative assessment |

| Reverse-Phase HPLC (RP-HPLC) | C18 (Octadecylsilane) | Gradient of aqueous buffer and organic solvent (e.g., Acetonitrile) | Preparative purification, Purity analysis |

| Gel Filtration Chromatography | Porous polymer beads (e.g., Sephadex) | Aqueous buffer | Separation based on molecular size, removal of small molecule impurities |

This table summarizes common chromatographic techniques used for the isolation and purification of steroid-fluorophore conjugates.

Spectroscopic and Elemental Purity Verification for Research Grade Probes

Once isolated, the purity of the this compound conjugate must be rigorously verified. Spectroscopic methods are paramount for this purpose, leveraging the unique optical properties of the fluorescein tag.

UV-Visible Spectroscopy: The purity of the conjugate can be assessed using UV-Visible spectroscopy. Fluorescein has a characteristic strong absorbance maximum (λ_max) at approximately 494 nm. wordpress.com The presence of this peak confirms the incorporation of the fluorophore. Purity can be estimated by ensuring the absence of absorbance peaks corresponding to impurities.

Fluorescence Spectroscopy: This is a highly sensitive technique for both detecting the conjugate and assessing its purity. The conjugate exhibits the characteristic fluorescence emission of fluorescein, with an emission maximum (λ_em) around 521-525 nm when excited at its absorbance maximum (approx. 494 nm). frontiersin.org The fluorescence intensity is directly proportional to the concentration of the conjugate, allowing for quantification. researchgate.net A key purity check involves ensuring that there are no residual fluorescent reactants, such as free FITC, which could interfere with subsequent assays. The quantum yield of the conjugate is also a critical parameter for research-grade probes.

Elemental Analysis: To confirm the empirical formula of the synthesized conjugate (C₄₅H₅₀N₄O₈S), elemental analysis is performed. This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the purified sample. The experimental values are compared against the theoretical percentages calculated from the molecular formula. A close correlation between the found and calculated values provides strong evidence of the compound's purity and elemental composition.

| Parameter | Technique | Typical Wavelength (nm) | Purpose |

| Absorbance Maximum (λ_max) | UV-Visible Spectroscopy | ~494 | Confirmation of fluorescein presence, Quantification |

| Emission Maximum (λ_em) | Fluorescence Spectroscopy | ~521 | Purity assessment, High-sensitivity detection |

| Excitation Maximum (λ_ex) | Fluorescence Spectroscopy | ~494 | Optimal wavelength to induce fluorescence |

This table presents the key spectroscopic properties of the fluorescein moiety in the this compound conjugate used for purity verification.

Structural Elucidation Techniques for Conjugate Confirmation

Beyond purity, it is essential to confirm that the isolated compound has the correct covalent structure—that the testosterone, DAH linker, and fluorescein are connected in the intended manner.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful tool for structural confirmation. ESI-MS provides a highly accurate mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺. For this compound, this would correspond to a measured m/z value that matches the calculated exact mass of the chemical formula C₄₅H₅₀N₄O₈S (calculated molecular weight: 807.0 g/mol ). nih.gov Tandem mass spectrometry (MS/MS) can further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions, which can confirm the presence of the testosterone and fluorescein substructures. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atoms within the molecule.

¹H NMR: Proton NMR is used to verify the presence of all the constituent parts of the conjugate. The spectrum would be complex, but specific resonances characteristic of the steroid core protons, the methylene (B1212753) protons of the DAH linker, and the aromatic protons of the fluorescein moiety would be expected. rsc.orgnih.gov

¹³C NMR: Carbon NMR complements the proton data, confirming the carbon skeleton of the entire conjugate.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are invaluable for confirming the connectivity between the different components. For example, an HMBC (Heteronuclear Multiple Bond Correlation) experiment could show correlations between protons on the DAH linker and carbons in both the testosterone and fluorescein moieties, definitively proving the covalent linkage through the thiourea bond. oatext.com

| Technique | Information Obtained | Expected Result for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and formula | Confirms molecular formula C₄₅H₅₀N₄O₈S (MW ≈ 807.0 g/mol ) |

| Tandem MS (MS/MS) | Structural fragments | Fragmentation pattern consistent with testosterone and fluorescein substructures |

| ¹H NMR | Proton chemical environments | Shows distinct signals for steroid, linker, and fluorescein protons nih.gov |

| 2D NMR (e.g., HMBC) | Covalent connectivity between fragments | Shows correlations between linker protons and carbons of both testosterone and fluorescein oatext.com |

This table outlines the primary techniques used for the structural elucidation of the this compound conjugate and the expected confirmatory results.

Spectroscopic and Photophysical Characterization of Testosterone Dah Fluorescein As a Fluorescent Probe

Absorption and Emission Spectral Properties of the Fluorescein (B123965) Moiety in the Conjugate

The spectral characteristics of Testosterone-DAH-fluorescein are dominated by the fluorescein component. Fluorescein is a well-characterized fluorophore known for its brightness and distinct spectral profile in the visible range. The linkage to the testosterone (B1683101) molecule through a diaminoheptyl (DAH) spacer is designed to minimize interference with both the steroid's binding affinity and the fluorophore's optical properties. nih.gov

The efficiency of fluorescence depends on exciting the fluorophore at or near the peak of its absorption spectrum. nightsea.com For the fluorescein moiety, the maximum absorption (excitation) wavelength is typically found in the blue region of the spectrum, leading to an emission of green light. While the exact maxima for the this compound conjugate can show slight variations due to the local chemical environment induced by the steroid and linker, they are expected to be very close to those of fluorescein isothiocyanate (FITC), a common derivative used for labeling. rndsystems.com

The determination of these maxima is a critical first step in any fluorescence-based assay, often accomplished using a spectrofluorometer to measure the fluorescence intensity across a range of excitation and emission wavelengths. The peak of the excitation spectrum corresponds to the optimal wavelength for irradiating the sample, while the peak of the emission spectrum is the ideal wavelength to center the detection. nightsea.com

Table 1: Typical Spectral Properties of the Fluorescein Moiety

| Parameter | Wavelength (nm) | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~495 | rndsystems.com |

| Emission Maximum (λem) | ~525 | rndsystems.com |

Note: Values are for FITC, which is spectrally analogous to the fluorescein component in the conjugate. Actual values for the conjugate may vary slightly.

The unique excitation and emission spectra of this compound serve as a "spectral fingerprint." This fingerprint allows for the specific identification of the probe in complex biological samples and enables its quantification. By measuring the fluorescence intensity at the emission maximum (around 525 nm) while exciting at the absorption maximum (around 495 nm), researchers can determine the concentration of the probe.

For accurate quantification, a calibration curve is typically generated using known concentrations of the fluorescent probe. However, care must be taken to account for the inner filter effect at higher concentrations, where the sample itself can reabsorb emitted light, leading to a non-linear relationship between concentration and fluorescence intensity. nih.gov Adjusting sample absorbance to below 0.1 is a common practice to mitigate this issue. omlc.org

Excitation and Emission Maxima Determination

Quantum Yield and Extinction Coefficient Determination for Research Applications

The brightness of a fluorescent probe, a key parameter for sensitivity in research applications, is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ or QY). atto-tec.com

Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher extinction coefficient means more light is absorbed at a given concentration, leading to a potentially stronger fluorescent signal. For FITC, the extinction coefficient at its absorption maximum is approximately 75,000 M⁻¹cm⁻¹. rndsystems.com

Fluorescence Quantum Yield (Φ): This is the ratio of photons emitted as fluorescence to the number of photons absorbed. atto-tec.com It represents the efficiency of the fluorescence process itself. A quantum yield of 1.0 (100%) would mean every absorbed photon results in an emitted fluorescent photon. Fluorescein and its derivatives are known for their high quantum yields. rndsystems.com

The determination of these parameters is crucial for comparing the performance of different fluorescent probes and for quantitative applications like fluorescence polarization assays. thermofisher.com

Table 2: Photophysical Parameters for the Fluorescein Moiety

| Parameter | Typical Value | Significance | Reference |

|---|---|---|---|

| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ | Light absorption efficiency | rndsystems.com |

| Fluorescence Quantum Yield (Φ) | 0.92 | Emission efficiency | rndsystems.com |

Note: Values are for FITC and serve as a strong reference for the fluorescein moiety in the conjugate.

Fluorescence Lifetime Measurements and Their Significance in Binding Studies

Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. nih.gov For a given fluorophore, this lifetime is typically an intrinsic property but can be altered by its immediate environment. This sensitivity makes lifetime measurements a powerful tool in binding studies. nih.gov

When this compound binds to a larger molecule, such as the androgen receptor, changes in the local environment (e.g., polarity, viscosity, or interaction with quenching residues) can cause a measurable change in the fluorescence lifetime. nih.gov Unlike fluorescence intensity, lifetime measurements are generally independent of the probe's concentration and are less affected by photobleaching, offering a robust method for quantifying molecular interactions. nih.gov

For instance, a change in the lifetime of the fluorescein probe upon addition of a receptor can be used to generate binding curves and determine binding affinities. nih.gov This technique, often employed in time-resolved fluorescence spectroscopy, can distinguish between bound and unbound probe populations, providing detailed insights into the dynamics of steroid-receptor interactions. nih.gov

Photostability and Environmental Sensitivity of this compound Fluorescence in vitro

The reliability of a fluorescent probe depends on its stability under experimental conditions. Two key factors for this compound are its photostability and its sensitivity to environmental factors like pH.

Photostability: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. Fluorescein and its derivatives have a relatively high rate of photobleaching compared to some more modern dyes. rndsystems.com This means that under intense or prolonged illumination, as found in techniques like confocal microscopy, the fluorescent signal can diminish over time. This can be a limiting factor and requires careful management of light exposure during experiments to ensure quantitative accuracy. researchgate.net

Environmental Sensitivity: The fluorescence of fluorescein is known to be highly sensitive to the pH of its environment. nih.gov Its fluorescence intensity decreases significantly in more acidic conditions. This pH sensitivity can be a confounding factor in cellular studies where different compartments have different pH values. researchgate.net However, it can also be exploited to use the probe as a pH indicator. researchgate.net The fluorescence can also be sensitive to the polarity of the solvent and the presence of quenching agents. omlc.orgnih.gov Understanding these sensitivities is crucial for interpreting fluorescence data correctly, especially in complex biological systems. nih.gov

Applications of Testosterone Dah Fluorescein in Receptor and Protein Interaction Studies

Elucidation of Steroid Hormone Receptor Binding Dynamics

The fluorescent properties of Testosterone-DAH-Fluorescein make it an ideal probe for various binding assays, enabling the detailed characterization of interactions between androgens and their receptors. These assays are fundamental to understanding hormone function and for the development of new therapeutic agents.

Competitive binding assays are a primary application for this compound. In this experimental setup, the fluorescent ligand and a non-fluorescent (unlabeled) compound compete for the same binding site on a receptor, such as the androgen receptor (AR). The displacement of this compound by the unlabeled competitor leads to a measurable change in the fluorescence signal, typically a decrease in fluorescence polarization. bmglabtech.com This method allows for the determination of the binding affinity (often expressed as the inhibition constant, Kᵢ, or the half-maximal inhibitory concentration, IC₅₀) of the unlabeled test compounds. umich.edu

These assays are crucial for high-throughput screening of chemical libraries to identify novel agonists or antagonists that modulate androgen receptor activity. bmglabtech.com By keeping the concentration of the receptor and the fluorescent probe constant while varying the concentration of the competitor, a competition curve can be generated to quantify the competitor's binding potency.

Table 1: Example Data from a Competitive Binding Assay This table illustrates hypothetical results from a competitive binding assay using this compound to determine the affinity of various unlabeled compounds for the Androgen Receptor.

| Unlabeled Competitor | IC₅₀ (nM) | Calculated Kᵢ (nM) | Receptor Target |

| Dihydrotestosterone (B1667394) (DHT) | 2.5 | 1.1 | Androgen Receptor |

| Bicalutamide | 150 | 68 | Androgen Receptor |

| Spironolactone | 800 | 362 | Androgen Receptor |

| Compound X | 45 | 20 | Androgen Receptor |

This compound can be used in direct binding assays to characterize its interaction with the androgen receptor or other steroid-binding proteins like sex hormone-binding globulin (SHBG). nih.govcreative-diagnostics.com In a typical direct binding experiment, a fixed concentration of the receptor is titrated with increasing concentrations of this compound. umich.eduwikipedia.org As the fluorescent ligand binds to the receptor, its rotational movement is restricted, leading to an increase in fluorescence polarization. bmglabtech.com

Plotting the change in fluorescence polarization against the concentration of the fluorescent ligand generates a saturation binding curve. From this curve, key parameters such as the equilibrium dissociation constant (KᏧ) and the maximum number of binding sites (Bₘₐₓ) can be directly determined, providing fundamental insights into the affinity and stoichiometry of the ligand-receptor interaction. umich.edu

Beyond simple affinity, this compound enables the study of binding kinetics—the rates at which a ligand associates with and dissociates from its receptor. bmglabtech.com These parameters, the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kᏧ or kₒff), provide a more dynamic picture of the binding event than the equilibrium dissociation constant (KᏧ) alone. nih.govexcelleratebio.com

Association Rate (kₒₙ): This is measured by monitoring the increase in the fluorescence signal (e.g., polarization) over time after mixing the receptor and this compound. bmglabtech.com

Dissociation Rate (kₒff): This can be determined by first allowing the fluorescent ligand-receptor complex to reach equilibrium and then adding a large excess of an unlabeled competitor. The subsequent decrease in the fluorescence signal over time reflects the dissociation of the fluorescent ligand from the receptor. excelleratebio.com

The equilibrium dissociation constant (KᏧ) can be calculated from the ratio of these rates (KᏧ = kₒff / kₒₙ) or determined directly from equilibrium binding experiments. bmglabtech.comumich.edu A lower KᏧ value signifies a higher binding affinity. bmglabtech.com These kinetic data are critical for drug development, as the residence time (1/kₒff) of a drug on its target can be a better predictor of its efficacy than affinity alone. excelleratebio.com

Table 2: Binding Parameters for Steroid Receptor Ligands This table provides representative kinetic and equilibrium binding data that can be obtained using fluorescent ligands like this compound. Data is illustrative of typical findings in the literature.

| Ligand | Receptor | KᏧ (nM) | kₒₙ (10⁵ M⁻¹s⁻¹) | kₒff (10⁻⁴ s⁻¹) |

| Testosterone (B1683101) | Androgen Receptor | ~2.0 nih.gov | 1.5 | 3.0 |

| Dihydrotestosterone | Androgen Receptor | ~1.0 nih.gov | 2.0 | 2.0 |

| Fluorescent Androgen Analog | Androgen Receptor | 0.43 umich.edu | 2.5 | 1.1 |

Direct Binding Assays for Androgen Receptor and Other Steroid-Binding Proteins

Investigating Subcellular Localization of Steroid Receptors via Fluorescence Microscopy

A key aspect of steroid hormone action is the translocation of the receptor from the cytoplasm to the nucleus upon ligand binding. frontiersin.orgaimspress.com this compound serves as a powerful tool to directly visualize this process in cells, offering a complementary approach to methods that rely on genetically modified fluorescent protein-receptor fusions.

Live-cell imaging allows researchers to observe the dynamic movements of molecules within living cells in real-time. By treating cells with this compound, the location of the native, untagged androgen receptor can be tracked as it binds the fluorescent ligand. nih.gov In the absence of an androgen, the androgen receptor is primarily located in the cytoplasm in a complex with heat shock proteins. frontiersin.orgnih.gov Upon binding to this compound, the receptor-ligand complex translocates into the nucleus. wikipedia.org This movement can be monitored over time using fluorescence microscopy, providing data on the kinetics and regulation of receptor trafficking.

Confocal microscopy provides high-resolution optical images with the ability to create sharp, detailed three-dimensional reconstructions of cells by eliminating out-of-focus light. karger.com When cells are treated with this compound, confocal microscopy can precisely map the spatial distribution of the fluorescently-tagged receptors. frontiersin.orgresearchgate.net This technique allows for clear differentiation between cytoplasmic, nuclear, and even sub-nuclear localizations, such as receptor accumulation in specific speckles or foci. nih.gov Such detailed imaging is critical for understanding how different ligands can influence not just whether a receptor enters the nucleus, but where within the nucleus it goes to regulate gene expression. escholarship.org

Co-localization Studies with Other Cellular Markers

Co-localization studies are essential for determining the subcellular location of a protein of interest and its potential interactions with other cellular components. In this context, this compound acts as a fluorescent tag for the androgen receptor (AR). When introduced to cells, the compound binds to the AR, allowing the receptor's position to be visualized using fluorescence microscopy.

The primary application of this technique is to track the movement, or trafficking, of the androgen receptor. For instance, upon binding to an androgen, the AR typically translocates from the cytoplasm into the nucleus to regulate gene expression. mdpi.com By using this compound, researchers can directly observe this nuclear translocation in real-time in living cells. researchgate.net

To gain deeper insights, the fluorescently-labeled receptor can be visualized alongside other specific cellular markers. These markers are dyes or antibodies that bind to known organelles or structures. For example, by co-staining with DAPI (4',6-diamidino-2-phenylindole), a blue fluorescent stain that binds strongly to DNA, researchers can confirm the receptor's presence within the nucleus. Similarly, using markers for the endoplasmic reticulum or Golgi apparatus can reveal the pathways involved in receptor synthesis and processing. This methodology provides crucial information on where the androgen receptor is located within the cell and how its location changes in response to different stimuli, offering clues about its function and regulation.

Table 1: Conceptual Framework for Co-localization Studies This table illustrates the principle of co-localization using this compound (as a proxy for AR) and common cellular markers.

| Fluorescent Probe | Target | Cellular Location | Purpose of Co-localization |

|---|---|---|---|

| This compound | Androgen Receptor | Cytoplasm / Nucleus | To visualize the location and trafficking of the androgen receptor. |

| DAPI | DNA (Nucleus) | Nucleus | To confirm the nuclear translocation of the androgen receptor. |

| MitoTracker Red | Mitochondria | Mitochondria | To investigate potential non-genomic roles of the AR in mitochondria. |

| Antibody to Calreticulin | Endoplasmic Reticulum | Endoplasmic Reticulum | To study the involvement of the ER in AR processing and transport. |

Development of Fluorescence-Based High-Throughput Screening Assays

The unique properties of this compound make it an ideal reagent for developing high-throughput screening (HTS) assays. These assays allow for the rapid testing of thousands of chemical compounds for their ability to interact with the androgen receptor. nih.gov By leveraging fluorescence, these methods offer a sensitive, non-radioactive, and easily automated alternative for drug discovery. nih.gov

Fluorescence Polarization/Anisotropy Assays for Ligand-Receptor Interactions

Fluorescence Polarization (FP) is a powerful technique used to study molecular binding events in solution. nih.gov The principle is based on the rotational speed of a fluorescent molecule. A small, fluorescently labeled ligand like this compound, when free in solution, tumbles rapidly and emits depolarized light when excited with polarized light, resulting in a low FP value. bmglabtech.com However, when it binds to a much larger molecule, such as the androgen receptor's ligand-binding domain (AR-LBD), its rotation is significantly slowed. This results in the emission of highly polarized light and a correspondingly high FP value. bmglabtech.com

This principle is exploited in competitive binding assays for ligand discovery. thermofisher.com In these assays, the AR-LBD is incubated with a fixed concentration of this compound (the "tracer"). This mixture produces a high FP signal. When a library of test compounds is added, any compound that binds to the AR-LBD will compete with and displace the fluorescent tracer. thermofisher.com This displacement releases the tracer back into the solution, where it resumes rapid tumbling, causing a measurable decrease in the FP signal. nih.gov The magnitude of this decrease is proportional to the test compound's affinity for the receptor.

These assays are readily adaptable to a microplate format, making them suitable for HTS. thermofisher.com By measuring the FP values across a plate containing hundreds or thousands of different compounds, researchers can quickly identify "hits" that interact with the androgen receptor. The concentration of a test compound that displaces 50% of the bound tracer is known as its IC50 value, which provides a quantitative measure of its binding affinity. fredhutch.org The robustness of such HTS assays is often validated using a Z'-factor calculation, where values greater than 0.5 indicate a reliable and high-quality assay. thermofisher.com

Table 2: Research Findings on AR-LBD Peptide Interaction Using Fluorescence Polarization Data adapted from studies investigating the binding affinity of different peptides to the wild-type (WT) Androgen Receptor Ligand-Binding Domain (AR-LBD) complexed with testosterone (T) or dihydrotestosterone (DHT). nih.gov

| AR-LBD Complex | Peptide Motif | Binding Affinity (KD in µM) |

|---|---|---|

| WT AR LBD–DHT | FXXLF | 3.0 ± 0.4 |

| WT AR LBD–T | FXXLF | 5.5 ± 0.3 |

| WT AR LBD–DHT | LXXLL | Weaker than FXXLF |

Förster Resonance Energy Transfer (FRET) Applications in Receptor Conformation Studies

Förster Resonance Energy Transfer (FRET) is a biophysical technique that detects molecular proximity on a scale of 10-100 Ångstroms, making it exceptionally suited for studying the subtle conformational changes in proteins like the androgen receptor. nih.govthermofisher.com FRET involves the non-radiative transfer of energy from an excited "donor" fluorophore to a nearby "acceptor" fluorophore. This energy transfer only occurs when the donor and acceptor are in very close proximity and their spectral properties overlap. thermofisher.com

In the context of the androgen receptor, FRET can be used to monitor ligand-induced conformational changes. One common application is the "N/C interaction," where the binding of an agonist ligand like testosterone causes the N-terminal domain (NTD) and C-terminal ligand-binding domain (LBD) of the receptor to fold and interact with each other. nih.gov In a FRET assay designed to study this, the NTD and LBD can be tagged with a FRET donor and acceptor pair (e.g., CFP and YFP, respectively). Upon ligand binding, the domains come closer, leading to an increase in the FRET signal, which can be quantitatively measured to assess ligand activity. nih.gov

This compound can serve as an extrinsic FRET partner. For example, in a Time-Resolved FRET (TR-FRET) assay, the AR-LBD might be tagged with a long-lifetime donor like Terbium, while a coactivator peptide is labeled with fluorescein (B123965) (the acceptor). researchgate.net In the presence of an agonist, the receptor adopts a conformation that promotes binding to the coactivator peptide. This brings the Terbium donor and the fluorescein acceptor into close proximity, resulting in a strong FRET signal. researchgate.net Antagonists would fail to induce this conformational change, leading to no FRET. This type of assay is highly valuable for distinguishing between receptor agonists and antagonists in a high-throughput format. nih.gov

Table 3: Examples of FRET-Based Assays for Androgen Receptor Studies

| Assay Type | Donor | Acceptor | Biological Event Measured | Reference |

|---|---|---|---|---|

| Intramolecular FRET | Cyan Fluorescent Protein (CFP) on AR-NTD | Yellow Fluorescent Protein (YFP) on AR-LBD | Ligand-induced N/C terminal interaction and receptor conformational change. | nih.gov |

| TR-FRET Coactivator Assay | Terbium-tagged AR-LBD | Fluorescein-labeled coactivator peptide | Ligand-dependent recruitment of a coactivator protein to the receptor. | researchgate.net |

| Cell-Based FRET | CCF2/CCF4 (FRET substrate) | N/A (cleaved by β-lactamase) | Ligand-induced expression of a β-lactamase reporter gene. | nih.gov |

Microplate-Based Assays for Ligand Discovery and Characterization

The true power of fluorescence-based techniques like FP and FRET is realized when they are adapted for high-throughput screening in microplate-based formats. nih.gov These assays are the cornerstone of modern drug discovery, enabling the screening of vast chemical libraries for potential androgen receptor modulators. The assays are typically performed in 384-well or 1536-well microplates, which significantly reduces the consumption of costly reagents like the purified receptor protein while increasing the speed of screening. thermofisher.comnih.gov

In a typical microplate-based FP competition assay, each well contains the androgen receptor, the this compound tracer, and a different test compound from a chemical library. thermofisher.com After an incubation period, an automated plate reader measures the fluorescence polarization in each well. A low FP signal indicates that the test compound has displaced the fluorescent tracer and is a potential AR ligand. thermofisher.com

Similarly, TR-FRET assays for coactivator recruitment can be run in microplates. researchgate.net Wells containing the tagged receptor, the fluorescent peptide, and test compounds are analyzed for a FRET signal. An increase in FRET suggests the compound is an agonist that promotes the receptor-coactivator interaction, while a compound that blocks the agonist-induced FRET signal would be identified as an antagonist.

These microplate assays generate large amounts of data that can be used to characterize the activity of newly discovered ligands. nih.gov By performing dose-response experiments, where compounds are tested at multiple concentrations, researchers can accurately determine key parameters like EC50 (for agonists) or IC50 (for antagonists), providing critical information for lead optimization in the drug development process. nih.gov

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Testosterone |

| Dihydrotestosterone (DHT) |

| 4',6-diamidino-2-phenylindole (DAPI) |

| Calreticulin |

| Cyan Fluorescent Protein (CFP) |

| Yellow Fluorescent Protein (YFP) |

| Terbium |

| Fluorescein |

| CCF2/CCF4 |

Methodological Considerations and Challenges in Utilizing Testosterone Dah Fluorescein Probes

Optimization of Assay Conditions for Specificity and Sensitivity

The interplay between assay components is crucial for achieving a high signal-to-noise ratio and ensuring that the observed fluorescence is a true representation of the target interaction.

The concentration of Testosterone-DAH-Fluorescein is a critical parameter that directly influences the balance between specific signal and background noise. An ideal concentration should be high enough to provide a detectable signal but low enough to minimize non-specific binding and potential artifacts. In assays involving fluorescent ligands for nuclear receptors, such as the androgen receptor (AR), the probe concentration is typically optimized to be at or below the dissociation constant (Kd) of the probe for its target. For instance, in androgen receptor ligand binding assays, concentrations of fluorescently labeled androgens are carefully selected to minimize background while ensuring sufficient signal. nih.gov

To determine the optimal concentration, a saturation binding experiment is often performed. This involves incubating a fixed amount of the target (e.g., cells expressing the androgen receptor) with increasing concentrations of this compound. The specific binding is then calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled testosterone) from the total binding. The concentration at which specific binding saturates without a significant increase in non-specific binding is chosen for subsequent experiments.

Table 1: Illustrative Example of Probe Concentration Optimization Data

| This compound Concentration (nM) | Total Fluorescence (a.u.) | Non-Specific Fluorescence (a.u.) | Specific Binding (a.u.) |

| 1 | 150 | 50 | 100 |

| 5 | 600 | 100 | 500 |

| 10 | 1100 | 200 | 900 |

| 20 | 1500 | 400 | 1100 |

| 50 | 1600 | 800 | 800 |

| 100 | 1700 | 1500 | 200 |

| This table presents hypothetical data to illustrate the principle of optimizing probe concentration. |

The kinetics of binding between this compound and its target are influenced by both incubation time and temperature. It is essential to establish conditions that allow the binding to reach equilibrium, ensuring that the measured signal is stable and reproducible.

For many nuclear receptor ligand binding assays, incubation times can range from a few hours to overnight, depending on the specific receptor and ligand. nih.gov Shorter incubation times may be sufficient for high-affinity interactions, while longer times might be necessary for lower-affinity binding or to allow for cellular uptake and translocation to the nucleus in cell-based assays. nih.gov

Temperature can affect both the binding affinity and the stability of the probe and the target protein. Assays are often conducted at room temperature or 37°C for cell-based studies to mimic physiological conditions. However, lower temperatures (e.g., 4°C) may be used in biochemical assays to reduce protein degradation and non-specific interactions. Optimization experiments, such as time-course studies at different temperatures, are necessary to determine the ideal conditions for a specific experimental setup.

The composition of the assay buffer, including its pH, ionic strength, and the presence of additives, can significantly impact the fluorescence of fluorescein (B123965) and the binding of testosterone (B1683101) to its receptor. Fluorescein's fluorescence is known to be pH-sensitive, with optimal emission in the slightly alkaline range (pH 7.5-8.5). fluorofinder.com Therefore, maintaining a stable and appropriate pH is crucial for consistent results.

The buffer system should be chosen to maintain the physiological activity of the target protein. Common biological buffers such as PBS (phosphate-buffered saline) or Tris-based buffers are often used. The ionic strength of the buffer can influence electrostatic interactions involved in binding. Additives such as bovine serum albumin (BSA) are frequently included at low concentrations (e.g., 0.1%) to reduce non-specific binding of the probe to surfaces. nih.gov Furthermore, the presence of detergents or solvents, often used to solubilize test compounds in screening assays, must be carefully evaluated for their potential to interfere with the assay. nih.gov

Table 2: Effect of pH on Fluorescein Fluorescence Intensity

| pH | Relative Fluorescence Intensity (%) |

| 5.0 | 20 |

| 6.0 | 50 |

| 7.0 | 85 |

| 7.4 | 95 |

| 8.0 | 100 |

| 9.0 | 98 |

| This table illustrates the general pH sensitivity of fluorescein-based dyes. |

Incubation Time and Temperature Parameters

Minimizing Non-Specific Binding and Background Fluorescence

A major challenge in fluorescence-based assays is distinguishing the specific signal from non-specific binding and background fluorescence. thermofisher.com Non-specific binding of this compound can occur to various cellular components or assay vessel surfaces, leading to a high background signal that can obscure the true signal.

Several strategies can be employed to minimize non-specific binding. As mentioned, the inclusion of a blocking agent like BSA in the assay buffer is a common practice. nih.gov For cell-based imaging, proper washing steps after incubation with the probe are critical to remove unbound or loosely bound probe molecules. thermofisher.com The choice of assay plate material can also be a factor; for instance, low-binding plates are often preferred for sensitive fluorescence assays.

Background fluorescence can also arise from endogenous cellular molecules (autofluorescence), such as NADH and flavins, or from components of the culture medium. microscopyfocus.com To mitigate this, imaging in phenol (B47542) red-free medium or a clear buffered saline solution is recommended for live-cell imaging. microscopyfocus.com In fixed-cell experiments, the choice of fixative can influence autofluorescence, and alternatives to glutaraldehyde (B144438) may be considered. microscopyfocus.com

Photobleaching Mitigation Strategies in Imaging Experiments

Fluorescein, the fluorescent component of this compound, is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. nih.govfluorofinder.com This can lead to a decrease in fluorescence intensity over time, complicating quantitative analysis and long-term imaging experiments.

Several strategies can be implemented to mitigate photobleaching:

Reducing Excitation Light Intensity: Using the lowest possible laser power or illumination intensity that still provides an adequate signal is the most straightforward approach. nih.gov

Minimizing Exposure Time: Limiting the duration of exposure to the excitation light by using sensitive detectors and efficient image acquisition protocols can significantly reduce photobleaching.

Using Antifade Reagents: Mounting media containing antifade reagents, such as n-propyl gallate, can be used for fixed-cell imaging to reduce the rate of photobleaching. nih.gov

Optimizing Imaging Conditions: Proper alignment of the microscope and the use of high-quality optical components can maximize signal collection efficiency, allowing for lower excitation power.

Comparative Analysis with Non-Fluorescent Ligands and Other Fluorescent Probes

The utility of this compound as a molecular probe is best understood through a comparative lens, evaluating its performance and characteristics against both the native, non-fluorescent androgens it mimics and other synthetic fluorescent probes developed for studying the androgen receptor (AR). This analysis centers on key performance metrics such as binding affinity, specificity, and the practical challenges associated with their use in various bioanalytical techniques.

Comparison with Non-Fluorescent Androgen Receptor Ligands

The primary goal of a fluorescent androgen probe like this compound is to enable the visualization and quantification of the androgen receptor while retaining the binding characteristics of its natural, non-fluorescent counterparts. The most critical non-fluorescent ligands for comparison are the endogenous androgens, testosterone (T) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), as well as synthetic androgens like methyltrienolone (B1676529) (R1881).

The addition of a bulky fluorophore, such as fluorescein, to the testosterone molecule via a diaminoheptyl (DAH) linker inevitably alters its size, shape, and physicochemical properties. This modification can significantly impact the ligand's ability to bind to the androgen receptor's ligand-binding pocket (LBP). Research has consistently shown that such modifications tend to decrease the binding affinity of the fluorescent conjugate compared to the parent steroid. sci-hub.se For instance, while DHT binds to the AR with high affinity, fluorescent derivatives often exhibit affinities that are considerably lower. researchgate.net

Studies have demonstrated the direct differential effects of T and DHT on the activation function 2 (AF2) of the AR, with DHT generally inducing a more stable and transcriptionally active receptor conformation. nih.gov The weaker activity of testosterone is linked to less effective binding at the AF2 surface. nih.gov When a large fluorescein molecule is attached, as in this compound, it can introduce steric hindrance that may further weaken these crucial interactions, potentially altering the conformational changes induced in the AR upon binding.

Table 1: Comparative Binding Affinities of Non-Fluorescent Androgens

| Compound | Receptor | Binding Affinity (Kd or IC50) | Reference |

| Dihydrotestosterone (DHT) | Androgen Receptor | Kd: 10 ± 0.4 nM | researchgate.net |

| Androstenedione | Androgen Receptor | Kd: 648 ± 21 nM | researchgate.net |

| Dihydrotestosterone (DHT) | Androgen Receptor | IC50: 30 nM | chemrxiv.org |

| Testosterone (T) | Androgen Receptor | Lower affinity than DHT | nih.gov |

This table illustrates the high binding affinity of the natural androgen DHT, which serves as a benchmark for synthetic probes.

Comparison with Other Fluorescent Probes

The field of fluorescent androgen probes has evolved significantly since the introduction of this compound. Newer generations of probes have been designed to address the limitations of earlier versions, primarily by improving binding affinity and specificity.

A notable example of a more recent fluorescent probe is Fluormone™ AL Green , which is utilized in commercially available androgen receptor competitor assay kits. labx.comcreativebiomart.net These kits employ a fluorescence polarization (FP) format, where the displacement of the high-affinity fluorescent ligand by a test compound results in a change in the polarization of the emitted light. labx.com This indicates that Fluormone™ AL Green possesses a high affinity for the AR's ligand-binding domain, a crucial feature for a reliable competitor in such assays.

Another advanced fluorescent probe is ARi-488-FL , a non-steroidal, high-affinity fluorescent inhibitor for the androgen receptor. chemrxiv.orgchemrxiv.orgresearchgate.net This probe was developed for a range of applications, from cellular imaging to in-vivo studies. chemrxiv.orgchemrxiv.orgresearchgate.net A key advantage of ARi-488-FL is its high binding affinity, with a reported IC50 value of approximately 13 nM, which is even higher than that of the natural high-affinity ligand DHT (IC50 ≈ 30 nM) in the same assay. chemrxiv.org This high affinity allows for the use of lower probe concentrations, thereby reducing the likelihood of off-target effects and improving the signal-to-noise ratio.

The development of this compound involved creating a hydrocarbon "bridge" to separate the steroid from the fluorophore in an attempt to minimize steric hindrance. nih.gov The length of this linker is a critical parameter. Early studies explored various lengths to optimize the balance between maintaining the steroid's biological activity and preserving the fluorophore's spectral properties. While the diaminoheptyl linker in this compound was an attempt at this optimization, newer probes often feature more sophisticated, rationally designed linkers that better preserve the ligand's interaction with the receptor.

Table 2: Comparative Data for Fluorescent Androgen Probes

| Probe | Type | Binding Affinity (IC50) | Key Features | Reference |

| This compound | Steroidal | Not explicitly quantified in recent literature, but generally lower than native androgens. | Early generation probe; allows direct visualization. | sci-hub.senih.gov |

| Fluormone™ AL Green | Not specified | High affinity (used in competitor assays) | Used in commercial fluorescence polarization assays for HTS. | labx.comcreativebiomart.net |

| ARi-488-FL | Non-steroidal | ~13 nM | Higher affinity than DHT; suitable for in-vivo imaging. | chemrxiv.orgchemrxiv.orgresearchgate.net |

This table provides a comparative overview of different generations of fluorescent androgen probes, highlighting the evolution towards higher affinity and non-steroidal scaffolds.

Methodological Considerations and Challenges

The use of any fluorescent probe, including this compound, comes with a set of methodological challenges that must be carefully considered:

Altered Pharmacokinetics: The attachment of a fluorophore can change the solubility, membrane permeability, and metabolic stability of the parent molecule. This is a significant consideration for live-cell imaging and in-vivo studies. chemrxiv.org

Non-Specific Binding: As mentioned, lower affinity probes often require higher concentrations, which can lead to increased non-specific binding and a lower signal-to-noise ratio. sci-hub.se This can complicate the interpretation of fluorescence microscopy images, making it difficult to distinguish between receptor-bound and non-specifically localized probe.

Fluorescence Quenching: The local environment around the bound probe can affect the quantum yield of the fluorophore. Binding to the receptor may lead to either quenching or enhancement of the fluorescence signal, and this can be difficult to predict.

Photostability: The photostability of the fluorophore is critical for imaging techniques that require prolonged or intense illumination, such as time-lapse microscopy or single-molecule tracking.

Advancements in Imaging Techniques: Modern fluorescence microscopy techniques like Förster Resonance Energy Transfer (FRET), Fluorescence Lifetime Imaging Microscopy (FLIM), and single-molecule tracking (SMT) place stringent demands on the properties of fluorescent probes. erasmusoic.nlnih.govnih.govelifesciences.orgelifesciences.orgoup.com These methods are used to study dynamic processes like receptor dimerization, conformational changes, and interactions with DNA and other proteins. nih.goverasmusoic.nlnih.govpnas.org The successful application of these advanced techniques often relies on the use of highly specific, high-affinity probes with well-defined photophysical properties, a standard that early probes like this compound may not meet.

Computational and Structural Biology Insights into Testosterone Dah Fluorescein Interactions

Molecular Docking Simulations of Testosterone-DAH-Fluorescein with Target Receptors

Testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), bind to a hydrophobic pocket within the AR LBD. nih.gov This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. Molecular docking studies of testosterone and other androgens with the AR LBD have identified several critical residues involved in these interactions. frontiersin.orgijpsr.com

Table 1: Key Amino Acid Residues in the Androgen Receptor LBD Involved in Ligand Binding (Inferred for this compound)

| Residue | Type of Interaction | Potential Role with this compound |

| Gln711 | Hydrogen Bond | Likely forms a hydrogen bond with the 3-keto group of the testosterone core. |

| Arg752 | Hydrogen Bond | Forms a crucial hydrogen bond with the 17β-hydroxyl group of the testosterone core. |

| Asn705 | Hydrogen Bond | May form a hydrogen bond with the 17β-hydroxyl group. |

| Met745 | Hydrophobic | Interacts with the A- and B-rings of the steroid nucleus. |

| Trp741 | Hydrophobic/Aromatic | Engages in hydrophobic interactions with the steroid backbone. |

| Phe764 | Hydrophobic/Aromatic | Contributes to the hydrophobic pocket that accommodates the steroid. |

| Leu704 | Hydrophobic | Interacts with the A-ring of the testosterone moiety. |

This table is based on known interactions of testosterone and other androgens with the AR LBD. The specific interactions of this compound may vary due to the presence of the DAH-fluorescein group.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. nih.govutrgv.edufrontiersin.org While specific MD simulation data for this compound is not available, studies on the AR LBD complexed with agonists like testosterone and antagonists provide a framework for understanding its likely behavior. nih.govnih.gov

MD simulations of the AR LBD with agonists show that the ligand binding stabilizes a specific conformation of the receptor, particularly of helices 3, 4, and 12. nih.govnih.gov This agonist-induced conformation is essential for the recruitment of coactivator proteins and subsequent transcriptional activation. The binding of an agonist typically leads to a more stable and compact structure of the AR LBD. nih.gov

Table 2: Predicted Dynamic Behavior of this compound in the AR LBD from Inferred MD Simulations

| Component | Predicted Dynamic Behavior | Potential Impact on AR Function |

| Testosterone Core | Stably bound in the hydrophobic pocket. | Maintains the primary anchor for the probe, promoting an agonist conformation. |

| DAH Linker | Flexible and dynamic, allowing the fluorescein (B123965) to be solvent-exposed. | The flexibility might be crucial to minimize steric clash and maintain binding affinity. |

| Fluorescein Moiety | Highly mobile and likely to interact primarily with the solvent. | Its bulkiness could potentially destabilize the canonical agonist conformation of the AR, particularly affecting the dynamics of surface-exposed loops and helices. |

| AR Helix 12 | Conformation may be influenced by the presence of the bulky tag. | Any significant alteration could impact coactivator recruitment and transcriptional activity. nih.gov |

Structure-Activity Relationship (SAR) Studies of Fluorescent Steroid Ligands

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. For fluorescent steroid ligands like this compound, SAR studies focus on how modifications to the steroid core, the linker, and the fluorophore affect binding affinity, selectivity, and fluorescent properties.

Key principles from SAR studies of other fluorescent steroid ligands can be applied to this compound:

Steroid Core: The integrity of the testosterone core is essential for maintaining high binding affinity to the androgen receptor. uomustansiriyah.edu.iq Modifications to key functional groups, such as the 17β-hydroxyl and the 3-keto group, generally lead to a significant decrease in binding affinity. nih.gov

Linker Attachment Point: The point of attachment of the linker to the steroid nucleus is critical. For androgens, positions that are not essential for receptor binding are preferred to minimize disruption of the key interactions. The 3-position of the A-ring, where the DAH linker is attached in this compound, is a common site for modification that can be tolerated without complete loss of binding.

Linker Length and Composition: The length and chemical nature of the linker are crucial for balancing the need to physically separate the bulky fluorophore from the steroid core to avoid steric hindrance, while not being so long as to introduce excessive flexibility that could negatively impact binding. The use of a seven-carbon chain in the DAH linker of this compound suggests an effort to achieve this optimal separation. nih.gov

Fluorophore: The choice of fluorophore affects not only the spectral properties of the probe but can also influence its biological activity. Large fluorophores like fluorescein can significantly decrease the binding affinity of the ligand due to steric hindrance or unfavorable interactions with the receptor surface.

Table 3: Inferred SAR for this compound Based on General Principles

| Structural Component | Modification | Predicted Effect on Activity | Rationale |

| Testosterone Core | Alteration of 17β-hydroxyl group | Decreased binding affinity | This group is a key hydrogen bond donor for interaction with Arg752 in the AR LBD. |

| Testosterone Core | Removal of 4,5-double bond | Altered binding affinity and specificity | The planarity of the A/B ring junction is important for optimal fit in the binding pocket. |

| DAH Linker | Shortening the linker | Potentially decreased binding affinity | Increased steric clash between the fluorescein moiety and the receptor surface. |

| DAH Linker | Lengthening the linker | May or may not improve affinity | Could further reduce steric hindrance but might also increase unfavorable entropic effects. |

| Fluorescein Moiety | Replacement with a smaller fluorophore | Potentially increased binding affinity | Reduced steric bulk could lead to a better fit of the overall molecule. |

Rational Design Principles for Next-Generation Fluorescent Steroid Probes

The insights gained from computational and SAR studies of probes like this compound inform the rational design of new and improved fluorescent steroid ligands. rsc.orgacs.org The goal is to create probes with optimized properties, including high affinity and selectivity for the target receptor, minimal disruption of the natural ligand-receptor interactions, and robust fluorescent properties. nih.govresearchgate.net

Key design principles for next-generation fluorescent steroid probes include:

Preservation of Key Binding Interactions: The design must prioritize maintaining the essential interactions between the steroid pharmacophore and the receptor's binding pocket. uomustansiriyah.edu.iq This involves selecting attachment points for the linker that are distal to the key functional groups of the steroid.

Optimization of the Linker: The linker should be designed to be long enough to prevent steric clash between the fluorophore and the receptor, but not so long that it introduces excessive flexibility or unfavorable physicochemical properties. The chemical composition of the linker can also be tuned to improve solubility and reduce non-specific binding. nih.gov

Selection of an Appropriate Fluorophore: The choice of fluorophore is a critical consideration. rsc.org Ideally, the fluorophore should be bright, photostable, and have excitation and emission wavelengths that are suitable for biological imaging with minimal background fluorescence. Smaller, more compact fluorophores are often preferred to minimize steric hindrance. nih.gov The development of "turn-on" probes, which become fluorescent only upon binding to their target, is a particularly attractive strategy. acs.orgnih.gov

Balancing Affinity and Functionality: A successful fluorescent probe must not only bind to its target but also elicit the desired biological response (e.g., act as a pure agonist or antagonist). The attachment of the fluorophore and linker can sometimes alter the pharmacology of the parent steroid, for instance, by converting an agonist into a partial agonist or an antagonist. Computational models can help predict these functional outcomes. mdpi.com

The development of this compound, with its specific linker and fluorophore, represents an application of these design principles. nih.gov Future generations of fluorescent androgen probes will likely build upon this foundation, incorporating more advanced fluorophores and linker technologies to create even more sensitive and specific tools for studying androgen receptor biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。